molecular formula C15H11N3O5 B5336484 5-nitro-6-{2-[3-(2-propyn-1-yloxy)phenyl]vinyl}-2,4-pyrimidinediol

5-nitro-6-{2-[3-(2-propyn-1-yloxy)phenyl]vinyl}-2,4-pyrimidinediol

Cat. No.: B5336484
M. Wt: 313.26 g/mol
InChI Key: HTRUZCKJPCGHQN-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-6-{2-[3-(2-propyn-1-yloxy)phenyl]vinyl}-2,4-pyrimidinediol is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to possess several unique properties that make it a promising candidate for various applications. In

Mechanism of Action

The mechanism of action of 5-nitro-6-{2-[3-(2-propyn-1-yloxy)phenyl]vinyl}-2,4-pyrimidinediol involves the activation of the caspase pathway. This compound induces apoptosis in cancer cells by activating caspase-3 and caspase-7, which are key enzymes involved in the apoptotic process. Additionally, this compound has been found to inhibit the growth and metastasis of cancer cells by suppressing the expression of several genes involved in cancer progression, including Bcl-2, MMP-2, and MMP-9.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been found to induce oxidative stress in cancer cells, leading to the activation of the caspase pathway and apoptosis. Additionally, this compound has been found to inhibit the growth and metastasis of cancer cells by suppressing the expression of several genes involved in cancer progression. This compound has also been found to have anti-inflammatory activity by suppressing the expression of several pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

5-nitro-6-{2-[3-(2-propyn-1-yloxy)phenyl]vinyl}-2,4-pyrimidinediol has several advantages for lab experiments. This compound has been found to have potent anti-cancer activity against several types of cancer cells, making it a promising candidate for cancer research. Additionally, this compound has been found to have anti-inflammatory activity, making it a potential candidate for inflammation-related research. However, the limitations of this compound include its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on 5-nitro-6-{2-[3-(2-propyn-1-yloxy)phenyl]vinyl}-2,4-pyrimidinediol. One direction is to investigate the potential of this compound as a therapeutic agent for cancer treatment. Another direction is to explore the anti-inflammatory properties of this compound and its potential as a treatment for inflammatory diseases. Additionally, future research can focus on improving the solubility of this compound in water to make it easier to work with in lab experiments. Finally, the potential of this compound as a lead compound for the development of new anti-cancer and anti-inflammatory drugs can also be explored.

Synthesis Methods

The synthesis of 5-nitro-6-{2-[3-(2-propyn-1-yloxy)phenyl]vinyl}-2,4-pyrimidinediol involves several steps. The starting material for the synthesis is 2,4-dihydroxypyrimidine, which is reacted with nitric acid to form 5-nitro-2,4-dihydroxypyrimidine. This intermediate is then reacted with 2-(3-bromo-phenyl)acetaldehyde in the presence of a base to form 5-nitro-6-{2-[3-(bromomethyl)phenyl]vinyl}-2,4-dihydroxypyrimidine. The final step involves the reaction of this intermediate with propargyl alcohol in the presence of a base to form this compound.

Scientific Research Applications

5-nitro-6-{2-[3-(2-propyn-1-yloxy)phenyl]vinyl}-2,4-pyrimidinediol has been found to have several scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to have potent anti-cancer activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to inhibit the growth and metastasis of cancer cells by suppressing the expression of several genes involved in cancer progression.

Properties

IUPAC Name

5-nitro-6-[(E)-2-(3-prop-2-ynoxyphenyl)ethenyl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O5/c1-2-8-23-11-5-3-4-10(9-11)6-7-12-13(18(21)22)14(19)17-15(20)16-12/h1,3-7,9H,8H2,(H2,16,17,19,20)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRUZCKJPCGHQN-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=CC=CC(=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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